molecular formula C20H32N2O2 B3742368 1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide

1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide

Cat. No.: B3742368
M. Wt: 332.5 g/mol
InChI Key: UYXVJEPJWPHBQJ-UHFFFAOYSA-N
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Description

1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide is an organic compound with the molecular formula C20H32N2O2 It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with propyl groups

Preparation Methods

The synthesis of 1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions include:

    Temperature: Typically around 80-100°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Catalyst: Acid catalysts like sulfuric acid or Lewis acids may be used to enhance the reaction rate

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The propyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amide functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the propyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, such as enzymes or receptors.

Comparison with Similar Compounds

1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide can be compared with other similar compounds, such as:

    1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-dicarboxamide: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and applications.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with pyridine groups, used in coordination chemistry and as ligands for metal complexes.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Another related compound with pyridine groups, known for its applications in coordination chemistry and material science.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-5-13-21(14-6-2)19(23)17-9-11-18(12-10-17)20(24)22(15-7-3)16-8-4/h9-12H,5-8,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXVJEPJWPHBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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